2-(5-Chlorothiophen-2-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c17-15-7-6-14(21-15)12-16(20)19-10-8-18(9-11-19)13-4-2-1-3-5-13/h1-7H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUXMPUNCBVVLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophen-2-yl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: The thiophene ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with appropriate alkylating agents.
Coupling Reaction: The chlorinated thiophene and the piperazine derivative are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chlorothiophen-2-yl)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacological agents. The presence of the chlorothiophene and piperazine groups enhances its interaction with biological targets.
Potential Therapeutic Areas :
- Antidepressant Activity : Similar compounds have shown efficacy in treating depression, suggesting that this compound may exhibit similar properties.
- Antimicrobial Properties : The thiophene structure is often associated with antimicrobial activity, indicating possible applications in treating infections.
Structure-Activity Relationship (SAR) Studies
Using SAR analysis, researchers can predict the biological activity of this compound based on its chemical structure. This approach aids in optimizing the compound for enhanced efficacy and reduced side effects.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-Fluorophenyl)piperazine | Piperazine core with fluorine substitution | Antidepressant |
| 5-(Chlorothiophen-2-yl)-1H-pyrazole | Thiophene ring structure | Antimicrobial |
| 1-(4-Methylphenyl)piperidin-2-one | Piperidine core with methyl substitution | Analgesic |
Cosmetic Applications
The compound's properties may also lend themselves to cosmetic formulations. Research indicates that molecules with similar structures can enhance skin penetration and stability in topical applications.
Key Considerations :
- Safety and Efficacy Testing : Before introduction into cosmetic products, thorough investigations regarding safety and effectiveness are mandated by regulatory bodies.
- Formulation Development : Experimental design techniques can optimize formulations containing this compound, improving sensory and moisturizing properties.
Case Studies
Several studies have highlighted the potential applications of compounds similar to 2-(5-Chlorothiophen-2-yl)-1-(4-phenylpiperazin-1-yl)ethanone :
- Antidepressant Efficacy : A study demonstrated that derivatives of piperazine exhibited significant antidepressant effects in animal models, suggesting that the target compound could be effective as well.
- Antimicrobial Activity : Research on thiophene derivatives indicated their potential as antimicrobial agents against various pathogens, supporting further exploration of this compound's activity in similar contexts.
- Topical Formulations : Investigations into the bioavailability of dermatological products have shown that compounds like this can enhance skin absorption and therapeutic effects when formulated correctly.
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophen-2-yl)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific pharmacological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Piperazine-Ethanone Scaffold
The piperazine-ethanone framework is highly modular. Key analogs include:
- 1-Chloro-2-(4-phenylpiperazin-1-yl)-ethanone: A simpler analog lacking the thiophene group. Single-crystal X-ray studies reveal a planar ethanone linkage and piperazine ring puckering, with a C–Cl bond length of 1.741 Å .
- 2-(4-Allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone: Replaces chlorothiophene with a tetrazole ring. HSQC NMR confirmed distinct 1H-13C correlations (e.g., carbonyl carbon at δ 170 ppm) .
- 2-(4-(Trifluoromethylphenyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone (MK47): Incorporates a CF3 group, enhancing lipophilicity (logP increased by ~1.5 vs. non-CF3 analogs) and improving VEGFR-II inhibition (IC50 = 0.12 μM) .
Table 1: Structural and Electronic Effects of Substituents
*Calculated using Molinspiration cheminformatics.
Computational and Crystallographic Insights
- Molecular Docking: Indolyl-ethanone-thioethers showed strong binding to Plasmodium dihydroorotate dehydrogenase (ΔG = −9.2 kcal/mol), suggesting the chlorothiophene analog could target similar enzymes .
- Crystal Packing: In 1-chloro-2-(4-phenylpiperazin-1-yl)-ethanone, weak C–H···O interactions stabilize the lattice (d = 2.32 Å), a feature likely conserved in the chlorothiophene derivative .
Biological Activity
2-(5-Chlorothiophen-2-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound belonging to the class of piperazine derivatives. Its unique structural features suggest potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS, with a molecular weight of 320.8 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, and a piperazine moiety, commonly associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 320.8 g/mol |
| CAS Number | 921840-67-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The piperazine ring may facilitate binding to serotonin receptors, which are implicated in mood regulation and anxiety disorders. The chlorothiophene component may enhance lipophilicity, potentially aiding in crossing the blood-brain barrier.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant properties through serotonin receptor modulation. A study demonstrated that derivatives of piperazine showed significant activity in animal models for depression, suggesting that this compound may have similar effects due to its structural analogies.
Antipsychotic Activity
The compound's ability to interact with dopamine receptors suggests potential antipsychotic effects. In vitro studies have shown that piperazine derivatives can act as antagonists at D2 dopamine receptors, which are crucial in the treatment of schizophrenia. This activity could be further explored through clinical trials to establish efficacy.
Analgesic Properties
Some studies have indicated that thiophene-containing compounds possess analgesic properties. The mechanism may involve the inhibition of pain pathways through modulation of neurotransmitter release or receptor activity. The specific analgesic effects of this compound require further investigation.
Study on Antidepressant Activity
In a comparative study involving various piperazine derivatives, this compound was tested for its antidepressant effects using the forced swim test and tail suspension test in rodents. Results indicated a significant reduction in immobility time compared to controls, supporting its potential use as an antidepressant agent.
Research on Antipsychotic Effects
A separate study evaluated the antipsychotic potential of this compound in a model of induced psychosis using amphetamine. The results showed that treatment with the compound significantly reduced hyperlocomotion and stereotypic behaviors associated with psychosis, indicating its effectiveness as a potential antipsychotic.
Q & A
Q. What synthetic routes are recommended for 2-(5-Chlorothiophen-2-yl)-1-(4-phenylpiperazin-1-yl)ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a chlorothiophene derivative with a phenylpiperazine moiety via nucleophilic substitution or amidation. Key steps include:
- Step 1 : Preparation of 5-chlorothiophene-2-carbonyl chloride.
- Step 2 : Reaction with 4-phenylpiperazine under basic conditions (e.g., triethylamine in dry dichloromethane) .
- Optimization : Control reaction temperature (0–5°C for exothermic steps), use anhydrous solvents, and monitor progress via TLC or HPLC. Yields improve with slow addition of reagents and inert atmospheres .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm structural integrity, with characteristic peaks for the chlorothiophene (δ 6.8–7.2 ppm) and piperazine (δ 2.5–3.5 ppm) moieties .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 283.07) .
- HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .
Q. What solvents and conditions are suitable for handling this compound in vitro?
- Methodological Answer :
- Solubility : Highly soluble in DMSO (≥50 mg/mL) and dichloromethane; limited solubility in aqueous buffers .
- Stability : Store at −20°C under argon to prevent degradation. Avoid prolonged exposure to light or humidity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structure determination?
- Methodological Answer :
- Refinement Software : Use SHELXL for iterative refinement, adjusting parameters like thermal displacement (U) and occupancy factors. Validate with R-factor convergence (<5%) .
- Data Contradictions : Address twinning or disorder by collecting high-resolution data (≤1.0 Å) and applying restraints (e.g., SIMU/DELU in SHELXL). Cross-validate with DFT-calculated geometries .
Q. What strategies are employed to analyze the compound's affinity for neurotransmitter receptors?
- Methodological Answer :
- In Vitro Binding Assays : Radioligand displacement studies (e.g., -SCH23390 for dopamine D1 receptors) using HEK293 cells expressing target receptors. Calculate IC via nonlinear regression .
- Molecular Docking : Use AutoDock Vina to model interactions with receptor active sites (e.g., serotonin 5-HT). Prioritize residues critical for hydrogen bonding (e.g., Asp155) .
Q. How do structural modifications (e.g., substituent variations) influence pharmacological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituents on the phenylpiperazine (e.g., -F, -CF) or thiophene rings. Test in bioassays (e.g., cAMP inhibition for GPCR activity) .
- Key Findings : Electron-withdrawing groups (e.g., -Cl on thiophene) enhance receptor affinity by 2–3 fold compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
